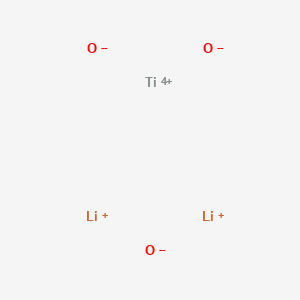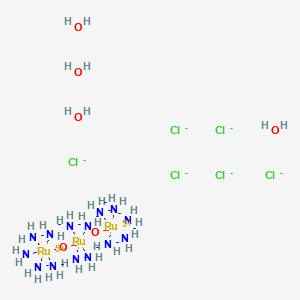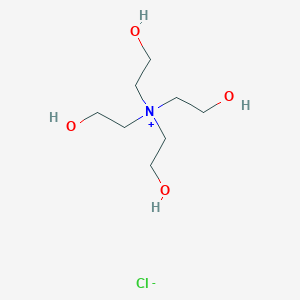
2,4-Dimethylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylquinoline 1-oxide (DMQO) is a chemical compound that has been extensively studied due to its unique properties. DMQO is a heterocyclic organic compound that has a quinoline ring with two methyl groups at positions 2 and 4, and an oxide group at position 1. DMQO has been widely used in scientific research due to its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylquinoline 1-oxide involves the generation of ROS, which can lead to damage to cellular components. 2,4-Dimethylquinoline 1-oxide generates ROS by undergoing a one-electron oxidation reaction, which produces a 2,4-Dimethylquinoline 1-oxide radical cation. The 2,4-Dimethylquinoline 1-oxide radical cation then reacts with molecular oxygen to produce superoxide anion, which can then react with other molecules to produce other ROS such as hydrogen peroxide and hydroxyl radical.
Biochemische Und Physiologische Effekte
2,4-Dimethylquinoline 1-oxide has been shown to have several biochemical and physiological effects. 2,4-Dimethylquinoline 1-oxide has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as proteins, lipids, and DNA. 2,4-Dimethylquinoline 1-oxide has also been shown to induce apoptosis in cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, 2,4-Dimethylquinoline 1-oxide has been shown to activate several signaling pathways that are involved in cellular stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress. Another advantage of using 2,4-Dimethylquinoline 1-oxide is its ability to activate several signaling pathways that are involved in cellular stress responses. One limitation of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 2,4-Dimethylquinoline 1-oxide. One direction is to further explore the signaling pathways that are activated by 2,4-Dimethylquinoline 1-oxide, and to investigate their roles in cellular stress responses. Another direction is to investigate the potential therapeutic applications of 2,4-Dimethylquinoline 1-oxide, such as its use in cancer treatment. Finally, future research could focus on developing new methods for synthesizing 2,4-Dimethylquinoline 1-oxide that are more efficient and environmentally friendly.
Synthesemethoden
2,4-Dimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,4-dimethylquinoline with hydrogen peroxide, the oxidation of 2,4-dimethylquinoline with potassium permanganate, and the oxidation of 2,4-dimethylquinoline with lead tetraacetate. The most commonly used method for synthesizing 2,4-Dimethylquinoline 1-oxide is the oxidation of 2,4-dimethylquinoline with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylquinoline 1-oxide has been widely used in scientific research due to its ability to induce oxidative stress in cells. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. 2,4-Dimethylquinoline 1-oxide induces oxidative stress by generating ROS, which can lead to damage to cellular components such as proteins, lipids, and DNA.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPVCLLJFIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C2=CC=CC=C12)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinoline 1-oxide | |
CAS RN |
14300-12-0 |
Source


|
| Record name | Quinoline, 2,4-dimethyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)


